N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic core with a pyrazole ring fused to a pyrazine ring. Key structural features include:
- Pyrazolo[1,5-a]pyrazin-4-one core: Provides a planar, electron-deficient scaffold conducive to interactions with biological targets such as kinases or receptors .
- 4-Methylphenyl group at position 2: Enhances hydrophobic interactions and may improve selectivity for specific molecular targets .
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C23H22N4O2/c1-3-17-5-4-6-19(13-17)24-22(28)15-26-11-12-27-21(23(26)29)14-20(25-27)18-9-7-16(2)8-10-18/h4-14H,3,15H2,1-2H3,(H,24,28) |
InChI Key |
NYMWDJBLLLHNFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O |
Origin of Product |
United States |
Biological Activity
N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Molecular Formula and Weight
- Molecular Formula : C26H22N4O3
- Molecular Weight : 415.5 g/mol
Structural Features
The compound features a pyrazolo[1,5-a]pyrazine core integrated with an acetamide group and substituted phenyl rings. This unique arrangement is responsible for its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, optimizing conditions such as temperature and solvent choice to enhance yield and purity. Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Binding to Enzymes : The compound may inhibit or activate enzymes involved in critical metabolic pathways.
- Modulating Receptor Activity : It can influence receptor signaling pathways, thereby affecting cellular responses.
- Altering Gene Expression : The compound may impact the expression of genes related to disease progression or cellular functions.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of specific enzymes involved in cancer cell proliferation. |
| Study 2 | Showed modulation of receptor activity leading to altered signaling pathways in inflammatory responses. |
| Study 3 | Indicated potential neuroprotective effects through gene expression modulation in neuronal cells. |
Case Study 1: Cancer Research
In a study focused on cancer therapeutics, this compound exhibited potent inhibitory effects on tumor cell lines. The mechanism was linked to the compound's ability to disrupt key signaling pathways that promote cell survival and proliferation.
Case Study 2: Inflammation
Research investigating anti-inflammatory properties revealed that this compound could significantly reduce the production of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological activity and physicochemical properties of pyrazolo[1,5-a]pyrazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Note: Exact molecular weight of the target compound is extrapolated from analogs.
Key Observations:
- Halogen vs. Alkyl Substitutions : Chlorine () and methoxy groups () increase electronegativity, enhancing binding via halogen or hydrogen bonds, whereas alkyl groups (e.g., ethyl, methyl) optimize lipophilicity .
- Benzodioxole Substitution : Introduces oxygen atoms, improving solubility and CNS activity but may reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
